2-Butyl-3,4-dihydropyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-9-6-5-8(11)10-7/h5-6H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
BVAGDAFSWAHBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=CC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydropyrimidin 4 One Frameworks, with Emphasis on 2 Butyl Substitution
The Biginelli Reaction as a Primary Synthetic Route to Dihydropyrimidinones
Discovered by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction has become a cornerstone in heterocyclic chemistry for its efficiency and simplicity. wikipedia.orgchemeurope.com It is a one-pot synthesis that combines three key components to generate the dihydropyrimidinone core. eurekaselect.com
The Biginelli reaction is a classic example of a multicomponent reaction (MCR), a process where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the initial components. eurekaselect.comorganic-chemistry.org This acid-catalyzed, three-component condensation typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335). eurekaselect.comorganic-chemistry.org The key advantages of this MCR approach include operational simplicity, atom economy, and the ability to rapidly generate structurally diverse molecular libraries from readily available starting materials. nih.govnih.gov The reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.orgchemeurope.com Over the years, numerous improvements have been made to the original protocol, including the use of various catalysts and solvent-free conditions to enhance yields and shorten reaction times. organic-chemistry.orgnih.gov
The precise mechanism of the Biginelli reaction has been a subject of study, with several pathways proposed. An early mechanism suggested that the rate-limiting step was an aldol (B89426) condensation between the aldehyde and the β-ketoester, forming a carbenium ion intermediate. wikipedia.orgchemeurope.com However, subsequent and more detailed mechanistic studies, including NMR analysis, have provided strong evidence for an alternative pathway as the more likely route. acs.org
The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form a key N-acyliminium ion intermediate. organic-chemistry.orgacs.org This electrophilic iminium ion is then attacked by the enol form of the β-ketoester. organic-chemistry.orgjk-sci.com The final step involves cyclization through the nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product. wikipedia.orgorganic-chemistry.org Computational studies have further refined this understanding, suggesting that in some cases, a second molecule of urea may act as an organocatalyst in nearly every step of the reaction. nih.govacs.org
Proposed Intermediates in the Kappe Mechanism
| Step | Reactants | Intermediate | Description |
|---|---|---|---|
| 1 | Aldehyde + Urea | N-acyliminium ion | Acid-catalyzed condensation forms the key electrophilic intermediate. organic-chemistry.orgacs.org |
| 2 | N-acyliminium ion + β-ketoester (enol) | Open-chain ureide | Nucleophilic addition of the ketoester enol to the iminium ion. acs.orgjk-sci.com |
| 3 | Open-chain ureide | Dihydropyrimidinone | Intramolecular cyclization and dehydration to form the final heterocyclic ring. wikipedia.orgorganic-chemistry.org |
Modifications and Diversifications of Biginelli Condensation for 2-Butyl-3,4-dihydropyrimidin-4-one Synthesis
While the classical Biginelli reaction is highly versatile, the synthesis of specifically substituted derivatives such as this compound requires strategic modifications to the standard components or reaction sequence. The substituent at the C4-position of the DHPM ring is determined by the aldehyde component, while the group at the C2-position originates from the urea or urea-like component.
In the traditional Biginelli reaction, the use of an aliphatic aldehyde like butanal would result in the introduction of a propyl group at the C4 position of the dihydropyrimidinone ring, not a butyl group at the C2 position. The synthesis of DHPMs using aliphatic aldehydes often results in lower yields compared to their aromatic counterparts under classical conditions, a challenge that has been addressed through the development of improved catalytic protocols. nih.gov
To achieve a 2-butyl substitution, modifications must be directed at the urea component. This can be accomplished either by using a substituted urea, such as N-butylurea, in a modified Biginelli reaction or through post-synthesis functionalization of a pre-formed dihydropyrimidinone ring. For instance, a common strategy for C2-functionalization involves synthesizing a 2-thioxo-dihydropyrimidine (using thiourea), which can then be converted to a more reactive 2-alkylthio intermediate. nih.gov This intermediate can subsequently be displaced by various nucleophiles, although direct introduction of a butyl group via this route is less common. The Atwal modification, which involves reacting a preformed unsaturated keto ester with a protected urea, provides another route to 2-substituted dihydropyrimidines. illinois.edu
The structural diversity of DHPMs can be greatly expanded by varying the β-dicarbonyl and urea/thiourea components. eurekaselect.com This flexibility allows for the synthesis of a wide array of analogues with different substitution patterns.
Urea/Thiourea Variations: The urea component can also be widely varied. Thiourea is commonly used to produce the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. nih.gov These thiones are valuable intermediates for further chemical modifications. nih.gov Other urea derivatives, such as N-substituted ureas, guanidine, and S-methyl isothiourea, have been used to generate libraries of DHPMs with diverse functionalities at the N1, N3, and C2 positions. nih.govnih.govencyclopedia.pub
| Component Type | Example Compound | Resulting Feature in DHPM | Reference |
| β-Dicarbonyl | Acetylacetone | 5-Acetyl group | nih.govencyclopedia.pub |
| β-Dicarbonyl | Dimedone | Fused cyclohexanone (B45756) ring | nih.govencyclopedia.pub |
| β-Dicarbonyl | Indane-1,3-dione | Fused indanone ring system | nih.govencyclopedia.pub |
| Urea Analogue | Thiourea | 2-Thioxo group | nih.gov |
| Urea Analogue | Guanidine | 2-Amino group | encyclopedia.pub |
| Urea Analogue | S-Methyl isothiourea | 2-Methylthio group | nih.gov |
Tandem reactions, also known as cascade or domino reactions, are chemical processes involving two or more sequential transformations that occur in a single pot without isolating intermediates. nih.govmdpi.com This powerful strategy has been applied to the Biginelli reaction to construct highly complex and functionalized heterocyclic systems. nih.gov
For example, the Biginelli reaction has been successfully combined with other MCRs, such as the Passerini reaction. nih.gov In a sequential approach, a Biginelli product containing a carboxylic acid function is synthesized and isolated first. This DHPM is then used as a component in a subsequent Passerini reaction, leading to the formation of intricate dihydropyrimidone–α-acyloxycarboxamide compounds. nih.gov
In another innovative approach, a five-component cascade reaction has been discovered where a Biginelli intermediate, formed from formaldehyde, a β-keto ester, and a urea, undergoes a subsequent formal hetero-Diels-Alder reaction in the same pot. nih.govfrontiersin.org This process generates complex bicyclic products that would be difficult to access through a single transformation otherwise. nih.gov These tandem strategies highlight the utility of the DHPM core as a stable and versatile scaffold for building advanced molecular architectures. nih.govfrontiersin.org
Catalytic Strategies in Dihydropyrimidinone Synthesis
The classical Biginelli reaction often requires harsh acidic conditions and results in low yields, particularly with aliphatic aldehydes. nih.gov This has driven extensive research into developing more efficient and milder catalytic systems.
Brønsted Acid Catalysis
Brønsted acids are effective catalysts for the Biginelli reaction, promoting the condensation steps by protonating carbonyl and imine intermediates. Modern methodologies often employ strong, yet manageable, Brønsted acids, including those incorporated into ionic liquids, to improve yields and reaction conditions. Catalysts such as trifluoroacetic acid (TFA), sulfamic acid (NH2SO3H), and various sulfonic acids have proven effective. nih.govnih.gov Trichloroacetic acid, for example, has been used as an efficient catalyst for the one-pot synthesis of DHPMs under solvent-free conditions at 70°C. nih.gov
A novel Brønsted acidic ionic liquid, 1-butyl-1,3-thiazolidine-2-thione paratoluenesulfate ([Btto][p-TSA]), has been developed as a highly efficient, reusable catalyst for the Biginelli reaction under solvent-free conditions. nih.govresearchgate.net This method provides good yields in short reaction times and avoids the use of organic solvents. nih.govresearchgate.net Similarly, 3-methyl-1-(3-sulfopropyl)-imidazolium trifluoroacetate (B77799) has been used as a recyclable, environmentally friendly catalyst for the solvent-free synthesis of DHPMs, achieving yields between 81% and 94%. sioc-journal.cn
| Catalyst | Conditions | Yield Range | Reference |
|---|---|---|---|
| Trichloroacetic Acid | Solvent-free, 70°C | High | nih.gov |
| [Btto][p-TSA] | Solvent-free, 90°C, 30 min | Good | nih.govresearchgate.net |
| 3-methyl-1-(3-sulfopropyl)-imidazolium trifluoroacetate | Solvent-free, boiling water bath, 30-40 min | 81-94% | sioc-journal.cn |
| (-)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide | Solvent-free, 50°C | ~91% (average) | unito.it |
Lewis Acid Catalysis
Lewis acids are among the most widely used catalysts for the Biginelli reaction, activating the aldehyde carbonyl group towards nucleophilic attack. A vast array of Lewis acids, including metal chlorides and triflates, have been investigated. Common examples include ferric chloride (FeCl3), zinc chloride (ZnCl2), zirconium tetrachloride (ZrCl4), and lanthanum chloride (LaCl3). scielo.brencyclopedia.pub Tin(II) chloride dihydrate (SnCl2·2H2O) serves as an effective catalyst in ethanol (B145695) or acetonitrile (B52724), offering an improvement over systems that require an HCl co-catalyst. scielo.br
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) has been used to promote a one-pot reaction starting from primary alcohols (which are oxidized to aldehydes in situ) in either acetonitrile or an ionic liquid medium. clockss.org More advanced Lewis acids like hafnium(IV) triflate (Hf(OTf)4) have been shown to be highly potent, especially under solvent-free conditions, which can synergistically enhance reaction rates and selectivity. mdpi.com Zinc triflate (Zn(OTf)2) is another effective catalyst used for synthesizing DHPM derivatives in refluxing ethanol. nih.govencyclopedia.pub
| Catalyst | Conditions | Key Feature | Reference |
|---|---|---|---|
| SnCl2·2H2O | Ethanol or Acetonitrile, Reflux | Functions in neutral media without co-catalyst. | scielo.br |
| Hf(OTf)4 | Solvent-free | Highly potent; mechanistic studies performed. | mdpi.com |
| Bi(NO3)3·5H2O | Acetonitrile or Ionic Liquid, Reflux | Enables one-pot synthesis from primary alcohols. | clockss.org |
| Zn(OTf)2 | Ethanol, Reflux | Used for synthesis of octahydro-quinazolinone derivatives. | nih.govencyclopedia.pub |
Heterogeneous Catalysis and Supported Systems
To simplify catalyst recovery and improve the sustainability of the process, heterogeneous catalysts have been developed. These solid-phase catalysts can be easily separated from the reaction mixture by filtration and often reused multiple times. Montmorillonite (B579905) clays, such as KSF and Fe³⁺-montmorillonite K-10, have been employed as green, reusable catalysts. researchgate.net
Other supported systems include resin-based catalysts like Amberlyst-15. More recently, magnetic nanoparticles have emerged as a novel catalyst support, allowing for easy separation using an external magnet. For instance, a nanocatalyst with sulfonic acid groups supported on iminofunctionalized zirconia-coated magnetic nanoparticles (SO3H@imineZCMNPs) has been used for efficient, solvent-free DHPM synthesis. rsc.org Natural, reusable catalysts like granite and quartz have also been reported to facilitate the Biginelli reaction. nih.gov In another green approach, a p(AMPS) hydrogel has been utilized as a reusable and effective catalyst. chemmethod.com
| Catalyst | Conditions | Key Feature | Reference |
|---|---|---|---|
| Fe³⁺-Montmorillonite K-10 | Solvent-free | Environmentally benign, short reaction time. | researchgate.net |
| SO3H@imineZCMNPs | Solvent-free, 90°C | Magnetic, reusable nanocatalyst. | rsc.org |
| Granite / Quartz | Ethanol, Reflux | Natural, reusable mineral catalysts. | nih.gov |
| p(AMPS) Hydrogel | Ethanol, Reflux | Reusable hydrogel catalyst. | chemmethod.com |
| Keggin type heteropolyacid H7[PMo8V4O40] | Green conditions | Efficient heteropolyacid catalyst. | dergipark.org.tr |
Ionic Liquid Catalysis
Ionic liquids (ILs) have gained significant attention in green chemistry as alternative reaction media and, in some cases, as catalysts themselves. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive solvents for the Biginelli reaction. nih.govmdpi.com Acidic ionic liquids can serve a dual role as both solvent and Brønsted acid catalyst, simplifying the reaction setup. nih.govsioc-journal.cnnih.gov
Examples include n-butyl pyridinium (B92312) tetrafluoroborate (B81430) ([bpy]BF4) and various imidazolium-based ILs. sioc-journal.cnjnu.edu.cn A Brønsted acidic ionic liquid, [C2O2BBTA][TFA], was shown to be an efficient and recyclable catalyst for DHPM synthesis under solvent-free conditions, with the catalyst being reused at least six times without a significant drop in activity. nih.gov The choice of the cation and anion of the IL can significantly influence its catalytic efficiency. rsc.org In some protocols, a Lewis acid catalyst is immobilized in an ionic liquid, such as Cu(acac)2 in [bmim]BF4, to create a recyclable catalytic system. researchgate.net
Green Chemistry Methodologies: Solvent-Free and Microwave/Ultrasound Assisted Reactions
A major thrust in modern organic synthesis is the development of environmentally benign methodologies. For the Biginelli reaction, this has led to the widespread adoption of solvent-free (neat) reaction conditions, which reduce waste and often accelerate reaction rates. nih.govnih.govmdpi.comrsc.org Many of the catalytic systems previously discussed, including those based on Brønsted acids, Lewis acids, and heterogeneous catalysts, are highly effective under solvent-free conditions. nih.govresearchgate.netrsc.orgnih.gov
In addition to eliminating organic solvents, alternative energy sources are used to promote the reaction. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields. nih.gov Similarly, ultrasound irradiation is another energy-efficient technique that can enhance the synthesis of DHPMs, often in aqueous media, further boosting the green credentials of the protocol. nih.gov These methods, combined with recyclable catalysts, represent the state-of-the-art in the sustainable synthesis of the dihydropyrimidinone core.
Enantioselective Synthetic Approaches to Dihydropyrimidinone Enantiomers
The C4 position of the dihydropyrimidinone ring generated in the Biginelli reaction is a stereocenter. As the biological activity of chiral molecules often resides in a single enantiomer, the development of enantioselective methods for DHPM synthesis is of significant importance. This is typically achieved using a chiral catalyst that can control the stereochemical outcome of the reaction.
Chiral Brønsted acids have emerged as powerful catalysts for this purpose. In one notable example, a chiral derivative of 1,2-benzenedisulfonimide was found to be a highly efficient organocatalyst for the three-component Biginelli reaction. unito.it This method, performed under solvent-free conditions, produced a range of DHPMs in high yields (averaging 91%) and with excellent enantiomeric excesses (averaging 97%). unito.it A key advantage of this protocol is the ease of catalyst recovery and reuse without loss of activity, aligning with green chemistry principles. unito.it The development of such enantioselective strategies allows for the direct synthesis of optically active DHPMs, bypassing the need for chiral resolution of a racemic mixture.
Post Synthetic Chemical Transformations and Derivatization of Dihydropyrimidinone Derivatives
N-Functionalization Strategies (e.g., N-Alkylation)
The nitrogen atoms within the dihydropyrimidinone ring, particularly at the N-1 and N-3 positions, are common sites for functionalization. N-alkylation and N-arylation are primary strategies to introduce structural diversity. These reactions typically involve the deprotonation of the N-H group followed by reaction with an electrophile.
Table 1: Examples of N-Functionalization Reactions on a Dihydropyrimidinone Core
| Starting Material (General) | Reagent/Conditions | Product Type |
|---|---|---|
| Dihydropyrimidinone | Alkyl halide (e.g., CH₃I), Base | N-Alkylated Dihydropyrimidinone |
| Dihydropyrimidinone | Acyl chloride, Base | N-Acylated Dihydropyrimidinone |
| Dihydropyrimidinone | Aryl boronic acid, Cu catalyst | N-Arylated Dihydropyrimidinone |
Diversification of the Pyrimidine (B1678525) Core: Ring Transformations and Scaffold Editing
Beyond simple functionalization, more complex transformations can alter the pyrimidine ring itself. These "scaffold editing" or "deconstruction-reconstruction" strategies enable the conversion of the dihydropyrimidinone core into entirely different heterocyclic systems. nih.gov
A notable strategy involves the transformation of pyrimidines into their corresponding N-arylpyrimidinium salts. These activated intermediates can then undergo cleavage to produce a three-carbon iminoenamine building block. This reactive fragment can subsequently be used in various cyclization reactions to form a range of other heterocycles, such as azoles. nih.gov This approach allows for the generation of analogues that would be challenging to synthesize via other methods. Post-condensation modifications, such as Suzuki coupling reactions on appropriately functionalized DHPMs, can also be used to introduce biaryl substitutions, further diversifying the core structure. nih.gov
Table 2: Pyrimidine Core Diversification Strategies
| Strategy | Intermediate | Resulting Heterocycle |
|---|---|---|
| Deconstruction-Reconstruction | N-Arylpyrimidinium salt, Iminoenamine | Azoles, Substituted Pyrimidines |
| Suzuki Coupling | Halogenated Dihydropyrimidinone | Biaryl-substituted Dihydropyrimidinone |
| Liebeskind–Srogl Reaction | Thioester-derivatized DHPM | Ketone-substituted Dihydropyrimidine (B8664642) |
Synthesis of Fused Heterocycles Containing the Dihydropyrimidinone Moiety
The dihydropyrimidinone scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. This is typically achieved by performing reactions on functional groups appended to the core DHPM ring, leading to the formation of a new, fused ring.
One common approach involves utilizing dihydropyrimidin-2(1H)-thione derivatives. For example, these thiones can react with reagents like chloroacetone. nih.gov While the intended goal might be a fused thiazolopyrimidine, the reaction can sometimes lead to S-alkylated intermediates, such as 1-(5-acetyl-4-methyl-6-aryl-1,6-dihydropyrimidin-2-ylthio)propan-2-one, which can be further cyclized. nih.gov Other strategies involve the use of multicomponent reactions to directly synthesize fused systems, such as pyrimido[2,1-b]benzazoles. researchgate.net The synthesis of tricyclic 3,4-dihydropyrimidine-2-thione derivatives has also been accomplished via a one-pot Biginelli-like reaction involving cyclic diones. nih.gov These methods provide access to novel polycyclic scaffolds built upon the fundamental dihydropyrimidinone structure.
Table 3: Synthesis of Fused Heterocycles from Dihydropyrimidinone Derivatives
| Dihydropyrimidinone Precursor | Reaction Type | Fused Heterocycle Example |
|---|---|---|
| Dihydropyrimidin-2(1H)-thione | Cyclocondensation with α-haloketones | Thiazolopyrimidine |
| Dihydropyrimidinone with ortho-aminoaryl group | Intramolecular Cyclization | Pyrimido[4,5-b]quinolines |
| Dihydropyrimidin-2(1H)-thione | Reaction with 2-halobenzazoles | Pyrimido[2,1-b]benzazoles |
Advanced Spectroscopic Elucidation of Dihydropyrimidinone Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
¹H NMR and Signal Interpretation
The ¹H NMR spectrum of a related compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides insight into the expected signals for a dihydropyrimidinone core. rsc.org In this spectrum, recorded in CDCl₃, characteristic signals include a broad singlet for the N-H proton at 7.55 ppm, a multiplet for the aromatic protons between 7.28-7.32 ppm, and another broad singlet for another N-H proton at 5.54 ppm. rsc.org The methine proton (CH) appears as a singlet at 5.41 ppm. rsc.org The ethyl ester group is represented by a quartet at 4.07 ppm (OCH₂) and a triplet at 1.16 ppm (CH₃). rsc.org The methyl group on the dihydropyrimidine (B8664642) ring shows a singlet at 2.35 ppm. rsc.org For 2-Butyl-3,4-dihydropyrimidin-4-one, one would expect to see signals corresponding to the butyl group protons, the protons on the dihydropyrimidine ring, and the N-H protons. The interpretation of these signals, including their chemical shifts, multiplicities, and integration values, allows for the precise assignment of each proton within the molecular structure.
¹³C NMR, DEPT, and 2D NMR Techniques (COSY, HSQC, HMBC, HMQC)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For a similar dihydropyrimidinone derivative, the ¹³C NMR spectrum showed signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons, each at their characteristic chemical shifts. rsc.org
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbon signals of the butyl group and the dihydropyrimidine ring.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com This is particularly useful for tracing the connectivity within the butyl chain and identifying which protons are adjacent to each other on the dihydropyrimidine ring. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved. bas.bg
Infrared (IR) and Attenuated Total Reflectance (ATR) Spectroscopy
Infrared (IR) and Attenuated Total Reflectance (ATR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. anton-paar.commt.com In the IR spectrum of a dihydropyrimidinone derivative, characteristic absorption bands are observed. rsc.orgmdpi.com For instance, N-H stretching vibrations typically appear as a broad band in the region of 3100-3300 cm⁻¹. mdpi.com The C=O stretching vibration of the pyrimidinone ring is expected to be a strong band around 1650-1700 cm⁻¹. mdpi.com C-N stretching vibrations and C-H stretching and bending vibrations from the butyl group and the dihydropyrimidine ring will also be present in their respective characteristic regions. mdpi.com ATR-FTIR spectroscopy allows for the analysis of solid or liquid samples with minimal preparation, making it a convenient method for obtaining high-quality spectra. mt.comnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3300 |
| C=O | Stretching | 1650-1700 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C-N | Stretching | 1000-1350 |
| C-H | Bending | 1350-1480 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The dihydropyrimidine ring system contains chromophores that absorb UV light. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the ring. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the π → π* and n → π* transitions of the conjugated system within the dihydropyrimidine ring.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the vibrations of the carbon-carbon bonds within the butyl group and the symmetric stretching modes of the dihydropyrimidine ring, which may be weak or absent in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. uab.eduuab.edu The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline compounds. It provides precise information about the spatial arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the three-dimensional structure of a molecule and its packing in the solid state.
Detailed Research Findings
Research on various substituted dihydropyrimidinones reveals common structural motifs and intermolecular interactions that are likely to be present in the crystal structure of this compound. For instance, studies on a series of DHPM derivatives have shown that their crystal structures are often stabilized by a network of hydrogen bonds and other non-covalent interactions. rsc.org
To illustrate the type of data obtained from an X-ray diffraction study of a dihydropyrimidinone, the crystallographic data for a related compound, 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (a monastrol (B14932) analog), is often referenced in the literature. Although the substituents differ, the core dihydropyrimidinone scaffold provides a basis for understanding the expected structural parameters.
Below are representative data tables that would be generated from such an analysis.
Table 1: Crystal Data and Structure Refinement for a Representative Dihydropyrimidinone Derivative
| Parameter | Value |
| Empirical Formula | C₁₃H₁₄N₂O₂ |
| Formula Weight | 230.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.58(2) |
| b (Å) | 9.25(2) |
| c (Å) | 12.05(2) |
| α (°) | 90 |
| β (°) | 108.95(3) |
| γ (°) | 90 |
| Volume (ų) | 1221.2(4) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.252 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 488 |
Table 2: Selected Bond Lengths for a Representative Dihydropyrimidinone Derivative
| Bond | Length (Å) |
| N(1)-C(2) | 1.375(2) |
| C(2)-N(3) | 1.368(2) |
| N(3)-C(4) | 1.467(2) |
| C(4)-C(5) | 1.518(2) |
| C(5)-C(6) | 1.352(2) |
| C(6)-N(1) | 1.383(2) |
| C(2)=O(1) | 1.234(2) |
Table 3: Selected Bond Angles for a Representative Dihydropyrimidinone Derivative
| Angle | Degree (°) |
| C(6)-N(1)-C(2) | 124.5(1) |
| N(1)-C(2)-N(3) | 115.8(1) |
| C(2)-N(3)-C(4) | 123.7(1) |
| N(3)-C(4)-C(5) | 110.2(1) |
| C(4)-C(5)-C(6) | 119.8(1) |
| C(5)-C(6)-N(1) | 120.5(1) |
The planarity of the dihydropyrimidinone ring is another important structural aspect that can be quantified by X-ray diffraction. The degree of puckering or deviation from planarity can influence the biological activity of these compounds. The solid-state conformation determined by XRD provides a crucial starting point for computational studies, such as molecular docking, to predict the binding modes of these compounds with biological targets. researchgate.net
Computational and Theoretical Investigations of Dihydropyrimidinones
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of dihydropyrimidinone derivatives. Density Functional Theory (DFT) is a prominent method used for these studies, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G* to optimize molecular geometries and calculate various parameters. dergipark.org.trnih.gov
These calculations help in understanding the fundamental aspects of the molecule's structure and behavior. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's kinetic stability and reactivity. dergipark.org.tr The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP) mapping is another valuable tool derived from quantum calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attacks. dergipark.org.tr For DHPMs, MESP studies typically show negative potential (red and yellow areas) around the oxygen atom of the pyrimidone ring, indicating a site for electrophilic attack, while positive potential (blue areas) is often located around the hydrogen atoms of the ring, suggesting sites for nucleophilic attack. dergipark.org.tr
Global reactivity descriptors, calculated through DFT, further characterize the molecule's chemical behavior.
Table 1: Key Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of an electron to escape. A more negative value suggests it is harder to remove an electron. dergipark.org.tr |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a system to electron transfer. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic power of a molecule. |
| Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicating the molecule's polarizability. |
These theoretical calculations provide a robust framework for understanding the intrinsic properties of 2-Butyl-3,4-dihydropyrimidin-4-one, predicting its reactivity and guiding further experimental studies. dergipark.org.trnih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govtanaffosjournal.ir This method is crucial for understanding the mechanism of action of dihydropyrimidinone derivatives and for designing new compounds with enhanced activity. nih.gov The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, followed by a docking simulation using software like Glide, AutoDock, or MOE. researchgate.netsciencescholar.usmdpi.com
Docking studies on DHPMs have been performed against a wide array of biological targets, reflecting their diverse pharmacological potential. kuleuven.beresearchgate.net For example, DHPM derivatives have been docked against enzymes like Mtb thymidylate kinase (implicated in tuberculosis) and cytochrome P450 (involved in fungal metabolism). researchgate.netresearchgate.net The results of these simulations are evaluated using scoring functions (e.g., GlideScore, Emodel), which estimate the binding affinity between the ligand and the target. nih.govresearchgate.net Lower binding energy scores generally indicate a more stable and favorable interaction. sciencescholar.us
The analysis of the docked poses reveals key molecular interactions, such as:
Hydrogen Bonds: Formation of hydrogen bonds with specific amino acid residues in the active site is often critical for binding.
Pi-Pi Stacking: Aromatic rings in the DHPM scaffold can engage in pi-pi stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Histidine (HIS). researchgate.net
Hydrophobic Interactions: Non-polar parts of the ligand, such as the butyl group in this compound, can form hydrophobic interactions with corresponding pockets in the receptor.
These studies provide valuable insights into the structure-activity relationship, helping to explain why certain substitutions on the DHPM core lead to higher biological activity. nih.gov
Table 2: Example of Molecular Docking Results for a DHPM Derivative
| Target Protein | PDB ID | Ligand | Docking Score (GScore) | Emodel Score | Key Interacting Residues |
| Mtb Thymidylate Kinase | 5NQ5 | Compound 17C | -8.314 | -82.877 | ASP 94, TYR 103, ARG 14, PHE 70 researchgate.net |
| Dipeptidyl peptidase-4 (DPP-4) | 3G0B | Hybrid 10g | -8.13 | -58.76 | TYR662, TYR666, GLU205, GLU206 mdpi.com |
| MurB enzyme | 2Q85 | Compound 20 | -7.284 | - | SER130, GLY131, ASN156 kuleuven.beresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. tanaffosjournal.ir By simulating the behavior of the complex under physiological conditions, MD can assess the stability of the binding pose, reveal conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energies. tanaffosjournal.irmdpi.com
For dihydropyrimidinone derivatives, MD simulations are used to:
Validate Docking Poses: Confirm the stability of the interactions predicted by docking studies. nih.gov
Analyze Conformational Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time to assess the stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. ajchem-a.com
Investigate Protein Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding.
Refine Binding Affinity Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.
For instance, an MD simulation of a DHPM derivative bound to a target like the Eg5 enzyme might reveal that a specific enantiomer (e.g., the R enantiomer) forms a more stable complex over time, indicating its potential for higher activity. nih.gov Simulations can last from nanoseconds to microseconds, depending on the complexity of the system and the computational resources available. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For dihydropyrimidinone derivatives, 2D and 3D-QSAR models are developed to predict the activity of new, unsynthesized compounds and to identify the key structural features (descriptors) that influence their potency. nih.govnih.gov
The process of building a QSAR model involves:
Data Set Collection: A series of DHPM compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.govnih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, electronic, and quantum chemical parameters.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.gov Statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation coefficient (R²ext) are used to assess the model's quality. nih.gov
A successful QSAR model can provide valuable insights into the structural requirements for a DHPM derivative to be active. For example, a model might indicate that increasing the hydrophobicity or introducing an electron-withdrawing group at a specific position on the ring enhances the desired biological effect. nih.govnih.gov This information is instrumental in guiding the synthesis of more potent analogues.
Table 3: Statistical Parameters for a Sample 2D-QSAR Model for DHPMs
| Parameter | Value | Significance |
| R² (Correlation Coefficient) | 0.98 | Indicates a strong correlation between the predicted and observed activities for the training set. nih.gov |
| Q² (Cross-validated R²) | 0.97 | Measures the internal predictive ability of the model. nih.gov |
| F-test | 82.7 | Indicates the statistical significance of the model. |
| RMSE (Root Mean Square Error) | 0.24 | Represents the average deviation between predicted and observed values. |
In Silico Prediction of Molecular Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov For compounds like this compound, predicting these properties helps to assess their drug-likeness and potential for development as oral medications. kuleuven.be
Various computational tools and web servers (e.g., admetSAR, SwissADME) are used to calculate a range of physicochemical and pharmacokinetic properties. dergipark.org.tr A key initial screen is often based on Lipinski's Rule of Five, which suggests that orally active drugs generally possess:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
ADMET analysis for DHPM derivatives has generally suggested favorable pharmacokinetic profiles, with many compounds showing no violations of Lipinski's Rule of Five. kuleuven.beresearchgate.net
Table 4: Commonly Predicted In Silico Molecular Properties
| Property Category | Specific Parameter | Importance in Drug Design |
| Physicochemical Properties | Molecular Weight (MW) | Affects size, solubility, and diffusion. |
| LogP | Measures lipophilicity, influencing absorption and distribution. | |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and transport. | |
| Pharmacokinetics (ADME) | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeability | Indicates potential for CNS activity or side effects. nih.gov | |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. nih.gov | |
| Drug-Likeness | Lipinski's Rule of Five | Provides a general guideline for oral bioavailability. |
| Ghose Filter | A set of physicochemical property ranges for drug-likeness. | |
| Toxicity | Ames Test Prediction | Predicts mutagenic potential. |
| hERG Inhibition | Predicts potential for cardiotoxicity. nih.gov |
These in silico predictions are crucial for prioritizing which DHPM analogues should be synthesized and subjected to more resource-intensive in vitro and in vivo testing. nih.gov
Conclusion and Future Directions in 2 Butyl 3,4 Dihydropyrimidin 4 One Research
Synthesis and Derivatization Advancements of Dihydropyrimidinone Scaffolds
The foundational method for creating dihydropyrimidinone cores has traditionally been the Biginelli reaction, a one-pot cyclocondensation. worldscientific.com However, classical approaches often suffer from long reaction times and harsh conditions. mdpi.com Recent research has focused on overcoming these limitations, leading to more efficient, versatile, and environmentally friendly synthetic strategies.
A major thrust has been the development and application of novel catalysts. Green and reusable heterogeneous catalysts, such as montmorillonite (B579905) KSF clay and silicotungstic acid supported on Amberlyst-15, have been successfully employed to facilitate the Biginelli reaction under solvent-free conditions, offering high yields and easy catalyst recovery. mdpi.comrsc.orgichem.md The use of Brønsted acidic ionic liquids has also proven effective, providing excellent yields in short reaction times without the need for solvents. mdpi.com
Multi-component reactions (MCRs) remain a cornerstone of dihydropyrimidinone synthesis, valued for their efficiency in building molecular complexity in a single step. rsc.orgnih.govchemmethod.com Modern iterations of the Biginelli MCR have been optimized through various means, including microwave-assisted synthesis, which can significantly reduce reaction times. nih.govnih.gov Furthermore, the development of solid-phase synthesis techniques has expanded the toolkit for creating dihydropyrimidinone libraries. humanjournals.com
Advancements are not limited to the core synthesis but also extend to derivatization, which is crucial for exploring structure-activity relationships. Researchers have developed selective N-alkylation methods and strategies to couple the dihydropyrimidinone scaffold with other molecules, such as in the synthesis of novel conjugates, to create extensive libraries of compounds for screening. nih.govacs.orgnih.gov
Contributions of Advanced Characterization and Computational Studies to Molecular Understanding
The precise structural elucidation and property prediction of dihydropyrimidinone derivatives are essential for rational drug design and material science. Advanced characterization techniques are indispensable in this regard. Standard spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are routinely used to confirm the structure and purity of newly synthesized compounds. vensel.orgchemrxiv.org Techniques like UV-Visible spectroscopy are also employed to study the electronic transitions within the molecule. chemrxiv.org
Beyond basic confirmation, computational studies have become a powerful partner to experimental work, providing deep insights into the molecular behavior of dihydropyrimidinones.
Molecular Docking: This technique is widely used to predict how dihydropyrimidinone derivatives might bind to biological targets, such as protein receptors or RNA. rsc.orgacs.orgnih.gov These simulations help rationalize observed biological activity and guide the design of more potent molecules.
ADME and Pharmacokinetic Predictions: Computational tools like QikProp are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov This in silico analysis helps to identify compounds with favorable drug-like properties early in the discovery process.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, providing a model to predict the potency of novel derivatives. nih.gov
These computational approaches, combined with empirical data from advanced analytical methods, create a synergistic workflow that accelerates the discovery and optimization of functional dihydropyrimidinone-based molecules.
Emerging Trends and Unexplored Avenues in Dihydropyrimidinone Chemistry
The field of dihydropyrimidinone research is continuously expanding, driven by emerging trends that promise to unlock new applications and fundamental knowledge. A significant trend is the intensified focus on "green chemistry," emphasizing the development of sustainable and environmentally benign synthetic protocols. ichem.mdchemmethod.com This includes the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods. mdpi.commdpi.com
The biological potential of the dihydropyrimidinone scaffold continues to be a major driver of research. While activities like anticancer and antimicrobial effects are well-documented, new roles are emerging. researchgate.netjmchemsci.com Recent studies have identified dihydropyrimidinone derivatives as potent P-glycoprotein (Pgp) modulators, which could help overcome multidrug resistance in cancer therapy, and as selective A2B adenosine (B11128) receptor antagonists. acs.orgnih.gov The synthesis of hybrid molecules, where the dihydropyrimidinone core is combined with other pharmacophores, is a promising strategy to create dual-action agents. nih.gov
Several avenues in dihydropyrimidinone chemistry remain relatively unexplored and represent fertile ground for future investigation:
Asymmetric Synthesis: While many dihydropyrimidinones are synthesized as racemic mixtures, the development of efficient organocatalytic and asymmetric methods to produce specific enantiomers is a key area for growth, as different stereoisomers often possess distinct biological activities. nih.gov
Novel Biological Targets: A systematic exploration of the dihydropyrimidinone scaffold against a wider array of biological targets could uncover entirely new therapeutic applications. nih.govnih.gov
Materials Science Applications: The potential of these heterocycles in materials science, for instance as building blocks for functional polymers or as phosphorescent materials, is an intriguing and underexplored domain. worldscientific.com
Expanded Derivatization: Systematic derivatization at all possible positions of the dihydropyrimidinone ring is necessary to fully map the structure-activity relationship and unlock the scaffold's full potential. nih.gov
By pursuing these emerging trends and unexplored pathways, the scientific community can continue to harness the remarkable versatility of the dihydropyrimidinone scaffold for a wide range of scientific and therapeutic advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
